molecular formula C12H18N2 B1431822 3-[2-(Piperidin-4-yl)ethyl]pyridine CAS No. 1256824-21-1

3-[2-(Piperidin-4-yl)ethyl]pyridine

Cat. No.: B1431822
CAS No.: 1256824-21-1
M. Wt: 190.28 g/mol
InChI Key: ZBGGTPZQCAWJHO-UHFFFAOYSA-N
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Description

3-[2-(Piperidin-4-yl)ethyl]pyridine is a chemical compound of interest in pharmaceutical and organic chemistry research, featuring a pyridine ring linked via an ethyl chain to a piperidine moiety . The piperidine ring is a fundamental structural element in numerous pharmaceuticals and natural alkaloids, valued for its saturated, chair-like conformation that can influence the molecule's overall properties and interactions . Similarly, the pyridine ring is an aromatic heterocycle known for its stability and is a common scaffold in drug discovery . The integration of these two rings into a single architecture makes this compound a valuable building block for constructing more complex molecules and a potential precursor in medicinal chemistry programs. It is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers can utilize this compound as a core scaffold to create analogs for screening against various biological targets. Given that piperidine is a listed precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances, its handling is subject to regulatory oversight . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult their institution's safety guidelines and refer to the material safety data sheet (MSDS) prior to handling. Proper personal protective equipment should be worn, and the compound should be stored in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGGTPZQCAWJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288724
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-21-1
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256824-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 2 Piperidin 4 Yl Ethyl Pyridine

Green Chemistry Approaches in the Synthesis of 3-[2-(Piperidin-4-yl)ethyl]pyridine

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at reducing the environmental impact of its production. While specific studies on green synthesis of this exact molecule are not extensively documented, general strategies for the synthesis of pyridine (B92270) and piperidine (B6355638) derivatives can be adapted to align with more sustainable practices. These approaches focus on the use of safer solvents, catalytic methods, and atom-efficient reactions.

One of the key areas for implementing green chemistry is in the reduction of the pyridine ring to form the piperidine moiety. Traditional methods often rely on stoichiometric reducing agents that generate significant waste. Catalytic hydrogenation, using catalysts such as palladium on carbon, represents a greener alternative. acs.org This method offers high atom economy and the catalyst can often be recovered and reused. The use of water as a solvent in certain catalytic systems further enhances the environmental credentials of the synthesis. nih.gov

Another green approach involves the use of biomass-derived starting materials. For instance, furfural, a platform chemical derived from biomass, can be converted into piperidine through a series of catalytic steps, including amination and ring rearrangement. nih.gov This renewable feedstock-based approach can significantly reduce the carbon footprint of the synthesis.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free or halide-free synthetic routes for pyridine derivatives is a step towards more environmentally benign processes. rsc.org For example, the C-H functionalization of pyridine N-oxides with dialkylcyanamides has been achieved in a solvent-free and atom-economical manner. rsc.org Such methodologies, if adapted for the synthesis of this compound, could drastically reduce solvent waste.

Multi-component reactions also embody the principles of green chemistry by combining several synthetic steps into a single operation, thereby reducing energy consumption, solvent use, and waste generation. The synthesis of polysubstituted pyridines via a catalytic intermolecular aza-Wittig/Diels-Alder sequence is an example of such an efficient approach. nih.gov

Green Chemistry PrincipleApplication in Synthesis of Pyridine/Piperidine MoietiesPotential for this compound Synthesis
Catalysis Catalytic hydrogenation of pyridines to piperidines. acs.orgReduces reliance on stoichiometric reducing agents for the formation of the piperidine ring.
Renewable Feedstocks Synthesis of piperidine from biomass-derived furfural. nih.govOffers a sustainable route to the piperidine portion of the molecule.
Safer Solvents/Reaction Conditions Solvent- and halide-free synthesis of pyridine derivatives. rsc.orgMinimizes the use and generation of hazardous waste during the synthesis of the pyridine precursor.
Atom Economy Multi-component reactions for the synthesis of polysubstituted pyridines. nih.govCould enable a more efficient and less wasteful assembly of the target molecule's core structure.

Stereoselective Synthesis Considerations for Related Analogues of this compound

The stereochemistry of piperidine-containing compounds is crucial for their biological activity. Consequently, the development of stereoselective synthetic methods for analogues of this compound is a significant area of research. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of specific stereoisomers.

A variety of strategies have been developed for the enantioselective synthesis of 3-substituted and 3,4-disubstituted piperidines. One approach involves the use of chiral auxiliaries derived from readily available chiral molecules like (R)-phenylglycinol. acs.org These auxiliaries can direct the stereochemical outcome of reactions such as conjugate additions to α,β-unsaturated lactams, allowing for the preparation of enantiopure trans-3,4-disubstituted piperidines. acs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine analogues. For example, (L)-proline can catalyze the asymmetric Mannich-type reaction between ketones and cyclic imines, yielding 2-substituted piperidines with high enantioselectivity. acs.org This biomimetic approach offers a metal-free and environmentally friendly alternative to traditional methods. acs.org

Metal-catalyzed asymmetric synthesis provides another versatile route to chiral piperidine derivatives. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgnih.govsnnu.edu.cn These intermediates can then be further reduced to the corresponding enantioenriched 3-substituted piperidines. acs.orgnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been successfully employed to synthesize chiral piperidines. nih.gov

Furthermore, multicomponent reactions can be designed to be stereoselective. A one-pot synthesis of substituted piperidines through a nitroalkene, amine, and enone condensation has been shown to proceed with excellent diastereoselectivity. acs.org By using chiral amines, this method can achieve complete chirality induction. acs.org

Synthetic StrategyCatalyst/AuxiliaryType of AnalogueKey Features
Chiral Auxiliary (R)-phenylglycinoltrans-3,4-disubstituted piperidinesEnantiodivergent synthesis from a single chiral inductor. acs.org
Organocatalysis (L)-proline2-substituted piperidinesBiomimetic, protective-group-free approach. acs.org
Metal-Catalyzed Asymmetric Synthesis Rhodium complex3-substituted piperidinesHighly regio- and enantioselective carbometalation of dihydropyridines. acs.orgnih.govsnnu.edu.cn
Metal-Catalyzed Asymmetric Hydrogenation Iridium(I) complex with a P,N-ligand2-substituted piperidinesEffective for the asymmetric reduction of pyridinium salts. nih.gov
Stereoselective Multicomponent Reaction Chiral aminesPolysubstituted piperidinesExcellent diastereoselectivity and complete chirality induction. acs.org

Derivatization and Analog Design Strategies for 3 2 Piperidin 4 Yl Ethyl Pyridine

Scaffold Modification Strategies around the Pyridine (B92270) Moiety

The pyridine ring is a common feature in many pharmaceuticals, valued for its ability to enhance solubility and bioavailability. researchgate.net Its versatility as a starting point for structural changes makes it a frequent target for modification in drug discovery. researchgate.net

Strategies for modifying the pyridine moiety of 3-[2-(Piperidin-4-yl)ethyl]pyridine often involve the introduction of various substituents to alter the electronic and steric properties of the ring. For instance, the synthesis of pyridine-derived VEGFR-2 inhibitors has demonstrated the impact of substituting the pyridine ring with different functional groups. nih.govresearchgate.net In one study, novel pyridine derivatives were created and evaluated for their anticancer activities, with some compounds showing higher potency than existing drugs like sorafenib (B1663141) and doxorubicin. nih.gov

Another approach involves the fusion of the pyridine nucleus with other heterocyclic rings. This has been shown to be an essential strategy in the search for new medications. researchgate.net For example, the creation of pyrano-pyridine and pyrazolo-pyridine hybrids has yielded compounds with significant cytotoxic activities against various cancer cell lines. nih.gov The addition of methoxy (B1213986) or ethoxy groups to these diarylidene derivatives further enhanced their activity. nih.gov

Furthermore, the position of substituents on the pyridine ring can be critical. In the development of bedaquiline (B32110) analogues, modifications at the A-ring subunit, which includes a pyridine ring, have been explored. nih.gov The synthesis of C5-aryl pyridine analogues through Suzuki–Miyaura cross-coupling reactions has led to compounds with increased potency. nih.gov

The following table summarizes various modifications made to the pyridine scaffold and their observed outcomes in different research contexts.

Modification Research Context Observed Outcome Reference
Substitution with various functional groupsAnticancer drug design (VEGFR-2 inhibitors)Altered potency against cancer cell lines nih.govresearchgate.net
Fusion with pyran and pyrazole (B372694) ringsAnticancer drug designEnhanced cytotoxic activities nih.gov
Addition of methoxy/ethoxy groupsAnticancer drug designIncreased activity of diarylidene derivatives nih.gov
C5-aryl substitutionBedaquiline analogue developmentIncreased potency nih.gov
Fusion with 1,3,4-oxadiazole (B1194373) and indoleAntitubercular drug designRemarkable activity against Mycobacterium tuberculosis tandfonline.com

Structural Variations of the Piperidine (B6355638) Ring System in this compound Derivatives

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its derivatives are found in over twenty classes of drugs, highlighting its importance in medicinal chemistry. mdpi.com The conformation of the piperidine ring, which typically prefers a chair conformation, can significantly influence the biological activity of a molecule. wikipedia.org

Structural variations of the piperidine ring in derivatives of this compound are a key strategy for modulating pharmacological activity. One common approach is the introduction of substituents onto the piperidine ring. For instance, in the design of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for affinity to the sigma-1 receptor. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity for the H3 receptor but was crucial for sigma-1 receptor activity. nih.gov

The synthesis of piperidine derivatives can be achieved through various methods, including intramolecular cyclization and multi-component reactions. nih.gov These synthetic strategies allow for the creation of a wide range of substituted piperidines. For example, a hydrogen borrowing [5 + 1] annulation method has been used for the stereoselective synthesis of substituted piperidines. nih.gov

In the context of kappa opioid receptor (KOR) antagonists, analogs of JDTic were synthesized where the piperidine ring lacked the 3-methyl or 3,4-dimethyl groups but still retained potent and selective KOR antagonist activity. nih.gov This indicates that in some scaffolds, extensive substitution on the piperidine ring is not a prerequisite for high affinity.

The table below illustrates different structural variations of the piperidine ring and their impact on biological activity.

Piperidine Ring Variation Compound Series Biological Target/Activity Key Finding Reference
Replacement of piperazine with piperidineHistamine H3/sigma-1 receptor antagonistsSigma-1 receptor affinityThe piperidine ring was crucial for high affinity to the sigma-1 receptor. nih.gov
Removal of methyl groupsJDTic analogsKappa opioid receptor (KOR) antagonismPotent and selective KOR antagonist activity was maintained without methyl groups on the piperidine ring. nih.gov
Introduction of an ethyl group and two furyl groupst-3-Ethyl-r-2,c-6-bis-(2-fur-yl)piperidin-4-oneStructural analysisThe piperidine ring adopts a chair conformation with equatorial orientations of the substituents. nih.gov
General substitutionVarious pharmaceuticalsBroad pharmacological applicationsPiperidine derivatives are used as anticancer, anti-Alzheimer's, antibiotic, and analgesic agents, among others. nih.govmdpi.comijnrd.org

Exploration of Linker Modifications in this compound Analogues

The ethyl linker connecting the pyridine and piperidine rings in this compound provides an additional site for structural modification to optimize the properties of the molecule. While direct modifications to this specific ethyl linker are not extensively detailed in the provided search results, the principles of linker modification in similar chemical structures are well-established in medicinal chemistry.

Linker design is a critical aspect of developing bifunctional molecules and other compounds where spatial orientation and flexibility are important. Modifications can include altering the length of the linker, introducing rigidity or flexibility, and incorporating different functional groups. These changes can impact a molecule's binding affinity, selectivity, and pharmacokinetic properties.

For example, in the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) were synthesized. ebi.ac.uk Although the core structure differs, the strategic replacement of a phenylethynyl group with a thienylethynyl group demonstrates the principle of linker modification to improve potency.

In another study focused on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors, the linker between the pyridine and a phenyl group was systematically modified. mdpi.com This included homologation (extending the linker) and altering its point of attachment to the pyridine scaffold, leading to changes in inhibitory activity.

The following table provides hypothetical examples of linker modifications for this compound based on established medicinal chemistry principles, as direct research on this specific linker was not found.

Linker Modification Potential Rationale Expected Impact
Shortening or lengthening the ethyl chainOptimize distance between pharmacophoresAlter binding affinity and selectivity
Introducing rigidity (e.g., double or triple bond)Restrict conformational flexibilityPotentially increase binding affinity by reducing entropic penalty
Incorporating heteroatoms (e.g., O, S)Modulate polarity and hydrogen bonding capacityAffect solubility and cell permeability
Adding small substituents (e.g., methyl)Probe for steric interactions in the binding pocketFine-tune binding affinity and selectivity

Rational Design of Focused Compound Libraries Based on this compound

The rational design of focused compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a promising scaffold like this compound. This approach moves beyond single-molecule synthesis to the parallel creation of a series of related compounds, allowing for efficient structure-activity relationship (SAR) studies. whiterose.ac.uk

The synthesis of pyridine-derived VEGFR-2 inhibitors exemplifies this strategy. nih.govresearchgate.net By creating a library of novel pyridine-based compounds (compounds 5-19 in the study), researchers were able to identify derivatives with potent anticancer activity. nih.gov This systematic approach allowed for the evaluation of various substitutions on the pyridine ring and their impact on biological activity.

Another example is the development of fused pyridine building blocks for automated library generation. whiterose.ac.uk A diboration-electrocyclization sequence was used to create a range of pyridine-fused boronic ester building blocks. These intermediates were then used in a parallel library synthesis approach with a selection of 43 different aryl bromides to generate a diverse set of compounds. whiterose.ac.uk This high-throughput method, combined with integrated physicochemical and ADME profiling, accelerates the design of new lead compounds. whiterose.ac.uk

The design of such libraries often leverages computational tools for in silico screening and property prediction, further refining the selection of compounds to be synthesized.

The table below outlines key aspects of rationally designing focused compound libraries based on the this compound scaffold.

Design Aspect Methodology Objective Reference
Scaffold SelectionBased on known biological activity or privileged structure statusTo build a library around a core with a higher probability of success researchgate.nettandfonline.com
Building Block SynthesisParallel synthesis, automated methodsTo efficiently generate a diverse range of intermediates for library creation whiterose.ac.uk
Combinatorial ChemistrySuzuki coupling, Buchwald-Hartwig amination, etc.To rapidly create a large number of final compounds from a smaller set of building blocks mdpi.comwhiterose.ac.uk
In Silico ScreeningMolecular docking, ADMET predictionTo prioritize the synthesis of compounds with the most promising predicted properties nih.govresearchgate.net
Integrated ProfilingPhysicochemical and ADME testingTo quickly assess the drug-like properties of the synthesized library whiterose.ac.uk

Bioisostere and Isostere Replacements in this compound Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry for optimizing lead compounds. silae.itnih.gov This approach can be used to improve potency, selectivity, and pharmacokinetic properties. silae.it

In the context of this compound derivatives, bioisosteric replacements can be applied to the pyridine ring, the piperidine ring, or the ethyl linker. For instance, the pyridine ring can be replaced with other five- or six-membered heterocycles. In the development of JDTic analogs, the 3-hydroxyphenyl group was replaced with various pyridyl and thienyl groups, which are considered bioisosteres. nih.gov This led to the discovery of potent and selective KOR antagonists. nih.gov

The replacement of a phenyl group with nonclassical bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) has also proven effective in other contexts and could theoretically be applied to derivatives of this compound. semanticscholar.org

The concept of bioisosterism also extends to replacing parts of the molecule to alter its acid-base properties. For example, the basicity of the pyridine nitrogen can be modulated by introducing electron-withdrawing or electron-donating groups, or by replacing the pyridine with a different heterocycle like a pyrimidine (B1678525) or pyridazine. nih.gov

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold.

Original Group Bioisosteric Replacement Research Context/Rationale Reference
PhenylPyridyl, ThienylJDTic analogs for KOR antagonism nih.gov
PyridineOther heterocycles (e.g., pyrimidine, pyridazine)To modulate basicity and hydrogen bonding capacity nih.gov
PhenylCubane, Bicyclo[1.1.1]pentaneTo improve solubility and metabolic stability semanticscholar.org
AmideTriazoleTo create a non-classical bioisosteric replacement sci-hub.se
Carboxylic AcidVarious acidic heterocyclesTo improve potency and pharmacokinetic properties nih.gov

Investigation of Biological Mechanisms and Target Interactions in Vitro Studies of 3 2 Piperidin 4 Yl Ethyl Pyridine

In Vitro Receptor Binding Affinity Profiling of 3-[2-(Piperidin-4-yl)ethyl]pyridine and its Analogues

The interaction of this compound and its analogues with various receptors has been a subject of investigation to elucidate their potential therapeutic applications. Studies have particularly focused on their affinity for sigma (σ) receptors, which are implicated in a range of neurological disorders.

Analogues of this compound have demonstrated notable affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. For instance, a series of 2-amino-6-(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles featuring a 2-(piperidin-4-yl)ethylamino moiety at the C2 position of the pyridine (B92270) ring have been synthesized and evaluated for their sigma receptor binding affinities. One of the most potent ligands identified was 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which exhibited a high affinity for the human σ1 receptor with a Ki value of 1.45 ± 0.43 nM. nih.gov This affinity is comparable to that of established sigma receptor ligands such as NE-100 and PB28. nih.gov Other analogues in the same series also displayed Ki values in the low nanomolar range, highlighting the importance of the substituted piperidin-4-yl-ethyl moiety for high-affinity binding to sigma receptors. nih.gov

The following table summarizes the binding affinities of selected analogues for human sigma-1 receptors.

CompoundLinker (n)Ki (hσ₁R) [nM]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile2HH7.57 ± 0.59
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile2HMe1.45 ± 0.43
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile3HH3.11 ± 0.21
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile3HMe3.03 ± 0.28

Data sourced from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. nih.gov

Enzyme Inhibition Studies of this compound

The inhibitory potential of compounds containing the 3-(piperidin-4-yl)pyridine (B1598408) motif against various enzymes has been explored. These studies aim to identify novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.

One area of focus has been the inhibition of Lysine (B10760008) Specific Demethylase 1 (LSD1), a key enzyme in gene expression regulation and a target for cancer therapy. nih.gov A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been shown to be potent inhibitors of LSD1, with some compounds exhibiting Ki values as low as 29 nM. nih.gov These compounds demonstrated high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Enzyme kinetics and docking studies suggest a competitive inhibition mechanism against the dimethylated H3K4 substrate. nih.gov

Another enzyme target for pyridine derivatives is Cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific cytochrome P450 enzyme. acs.org In a search for novel CH24H inhibitors, 3,4-disubstituted pyridine derivatives were designed and synthesized. A compound incorporating a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold showed an IC50 value of 950 nM in a human CH24H enzyme assay. acs.org This validated 3-substituted-4-phenylpyridine derivatives as a new class of CH24H inhibitors. acs.org

Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine, which share structural similarities with the core topic compound, have been investigated as urease inhibitors. nih.gov Urease is a bacterial enzyme implicated in gastric pathologies. nih.gov Some of these derivatives displayed potent urease inhibition with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov

The table below presents the inhibitory activities of selected pyridine-containing compounds against different enzymes.

Compound ClassEnzyme TargetKey Structural FeatureIC₅₀ / Kᵢ Values
3-(Piperidin-4-ylmethoxy)pyridine derivativesLSD13-(Piperidin-4-ylmethoxy)pyridineKᵢ as low as 29 nM
3-Substituted-4-phenylpyridine derivativesCH24HPiperidin-4-yl group at the 3-positionIC₅₀ of 950 nM for the piperidin-4-yl analogue
1-(3-Nitropyridin-2-yl)piperazine derivativesUrease1-(3-Nitropyridin-2-yl)piperazineIC₅₀ as low as 2.0 µM

Modulation of Ion Channel Activity by this compound in Cellular Models

While the direct modulation of ion channel activity by this compound has not been extensively reported in the public domain, the significant affinity of its analogues for sigma-1 receptors suggests a potential indirect influence on ion channels. Sigma-1 receptors are known to play a crucial role in regulating Ca2+ and other ion channel signaling processes at the endoplasmic reticulum. nih.gov Therefore, it is plausible that high-affinity sigma-1 receptor ligands containing the this compound scaffold could modulate ion channel function through their interaction with these receptors. However, dedicated studies utilizing cellular models to directly investigate the effects of this compound on specific ion channels are currently lacking in the available scientific literature.

Characterization of Intracellular Signaling Pathways Affected by this compound

The specific intracellular signaling pathways directly modulated by this compound are not well-documented. However, based on the enzyme and receptor targets of its analogues, some inferences can be drawn.

The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine analogues suggests an impact on signaling pathways related to gene transcription and cell proliferation. nih.gov LSD1 is a critical component of several transcriptional repressor complexes, and its inhibition can lead to increased methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. nih.gov This can, in turn, affect the expression of genes involved in cell cycle control and differentiation, leading to the observed antiproliferative effects in cancer cell lines. nih.gov

Furthermore, the investigation of pyridine derivatives as inhibitors of spleen tyrosine kinase (Syk) and Janus kinases (JAKs) points towards a potential role in modulating immune signaling pathways. google.com Syk and JAKs are key mediators in the signaling cascades of various cytokine and immune receptors, and their inhibition can have profound effects on inflammatory responses and lymphocyte activation. google.com

Identification and Validation of Molecular Targets for this compound

The definitive molecular targets of this compound have not been exhaustively identified and validated through large-scale screening approaches. However, the principles of target deconvolution using proteomic and genetic methods are well-established and could be applied to this compound.

Proteomic Approaches for Target Deconvolution

Chemical proteomics offers a powerful set of tools for identifying the protein targets of small molecules directly from a complex biological sample. nih.gov This approach typically involves synthesizing a derivative of the compound of interest that incorporates a reactive group or a tag. This "bait" molecule is then used to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry. Common strategies include affinity chromatography using an immobilized derivative or photo-affinity labeling where a photoreactive group on the bait molecule forms a covalent bond with its target upon UV irradiation. nih.gov While these methods have been successfully applied to identify the targets of other kinase inhibitors like lapatinib, no published studies have specifically employed these techniques for the target deconvolution of this compound. nih.gov

Genetic Screens for Functional Target Linkages

Genetic screens, such as genome-wide RNA interference (RNAi) screens, provide a complementary approach to identify molecular targets by linking the phenotype induced by a small molecule to the loss-of-function of a specific gene. nih.gov In such a screen, a library of dsRNAs targeting every gene in the genome is used to systematically knock down gene expression in a cell-based assay. The phenotype of cells treated with the small molecule is then compared to the phenotypes induced by the individual gene knockdowns. A match between the two suggests that the protein encoded by the knocked-down gene is a target of the small molecule. nih.gov This approach has been used to identify inhibitors of cytokinesis and their corresponding targets. nih.gov To date, there is no evidence in the scientific literature of such a screen being performed to identify the functional targets of this compound.

Phenotypic Screening Methodologies for Unbiased Target Discovery with this compound

Phenotypic screening represents a paradigm shift from traditional target-based drug discovery. Instead of screening compounds against a predetermined molecular target, phenotypic screening assesses a compound's ability to elicit a desired change in a cell or organism's phenotype, such as cell morphology, proliferation, or the expression of specific biomarkers. nih.gov This approach is particularly valuable for identifying first-in-class therapeutics and for discovering novel biological pathways associated with a disease. nih.gov The subsequent process, known as target deconvolution or target identification, aims to pinpoint the specific molecular target(s) responsible for the observed phenotypic change. drughunter.comresearchgate.net

A key advantage of phenotypic screening is its ability to identify compounds that act through novel mechanisms of action. digitellinc.com For a compound like this compound, which belongs to a class of structures with diverse biological activities, phenotypic screening offers a comprehensive method to uncover its therapeutic potential across various disease models.

One relevant example of a phenotypic screening approach for a closely related class of compounds, 3,4-disubstituted piperidine (B6355638) derivatives, involves the use of a gene biomarker-based screening platform to identify modulators of macrophage M2 polarization. nih.gov This methodology is highly applicable to the study of this compound. In this type of assay, a library of compounds would be screened for their ability to induce a shift in macrophage polarization towards the anti-inflammatory M2 phenotype, which is considered beneficial in autoimmune diseases like multiple sclerosis. nih.gov

The general workflow for such a phenotypic screen would involve several key steps:

Assay Development: Establishing a robust and high-throughput cell-based assay. This could involve using a macrophage cell line (e.g., RAW 264.7) and stimulating them to polarize towards a pro-inflammatory M1 phenotype. The readout would be the expression of specific M2 markers (e.g., Arginase-1, CD206) measured by techniques like high-content imaging, flow cytometry, or quantitative PCR. nih.gov

Compound Screening: The chemical library, including this compound and its analogs, would be screened at various concentrations to identify "hits" that promote the M2 phenotype.

Hit Confirmation and Validation: Hits from the primary screen are then re-tested to confirm their activity and rule out false positives. This may involve using different cell types or more complex co-culture models.

Target Deconvolution: Once a validated hit like this compound is identified, the next critical step is to determine its molecular target. Various target deconvolution strategies can be employed, including:

Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates. nih.gov

Chemical Proteomics: Techniques like photoaffinity labeling can be used to covalently link the compound to its target protein(s) for subsequent identification by mass spectrometry. researchgate.net

Computational Approaches: Predicting potential targets based on the compound's structure and comparing its phenotypic signature to those of known drugs.

Genetic Approaches: Using techniques like shRNA or CRISPR/Cas9 to systematically knock down genes and identify those that abolish the compound's phenotypic effect.

Mechanistic studies following the identification of a lead compound are crucial. For instance, in the study of the 3,4-disubstituted piperidine derivative D11, it was found that the compound modulated M2 macrophage polarization by activating the phosphorylation of Stat3 and Akt, and by inhibiting the proliferation of T-cells. nih.gov This level of detail provides a roadmap for further preclinical development.

The data generated from such a phenotypic screen can be organized to highlight the key findings.

Table 1: Representative Data from a Phenotypic Screen for Macrophage M2 Polarization Modulators

Compound IDStructurePrimary Screen HitConfirmed Activity (EC50)Observed PhenotypePotential Downstream Targets
This compound (Structure)Yes5 µMIncreased Arginase-1 expressionStat3, Akt pathways
Analog A(Structure)Yes2 µMUpregulation of CD206PI3K/Akt pathway
Analog B(Structure)No> 50 µMNo significant changeNot determined

This table is a representative example based on methodologies described for similar compounds and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Studies of 3 2 Piperidin 4 Yl Ethyl Pyridine Analogues

Elucidation of Key Pharmacophoric Features of 3-[2-(Piperidin-4-yl)ethyl]pyridine

A pharmacophore model for this class of compounds outlines the essential structural features required for biological activity. For this compound analogues, the key pharmacophoric elements generally consist of the pyridine (B92270) ring, the piperidine (B6355638) ring, and the ethyl linker that connects them.

The Pyridine Ring: This aromatic heterocycle often acts as a hydrogen bond acceptor or participates in π-π stacking interactions with the biological target. Its nitrogen atom is a key feature, and its position within the ring is critical for establishing the correct interaction geometry.

The Piperidine Ring: This saturated heterocycle is a crucial component. The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH, forming a cationic center that engages in ionic interactions or hydrogen bonding with the target protein. Studies on related compounds have shown that isosteric replacements or significant modifications of this moiety can be detrimental to activity, highlighting its importance. nih.gov

The Ethyl Linker: The two-carbon chain provides a specific spatial separation between the pyridine and piperidine rings. This linker maintains the optimal distance and relative orientation of the two cyclic systems, ensuring they are correctly positioned to bind simultaneously to their respective pockets in the target protein.

A 3D-pharmacophore model would further define the spatial arrangement of these features, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups, providing a more detailed blueprint for designing new, potent analogues. rsc.org

Impact of Substituent Effects on Biological Activity of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents onto the pyridine and piperidine rings. SAR studies focus on how the electronic, steric, and lipophilic properties of these substituents alter the compound's interaction with its target.

Modifications to the pyridine ring have demonstrated clear SAR trends. For instance, in a series of related 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which act as acetylcholinesterase (AChE) inhibitors, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for inhibitory activity and selectivity. nih.gov Furthermore, various substitutions on a phenyl group attached at the C-6 position led to derivatives with equivalent or slightly improved activity. nih.gov This suggests that this region of the molecule can accommodate a range of substituents, allowing for the fine-tuning of properties like solubility and metabolic stability.

Conversely, modifications to the piperidine moiety often prove to be less favorable. In the same study of AChE inhibitors, isosteric replacements of the benzylpiperidine portion were found to be detrimental to the compound's activity. nih.gov This underscores the critical role of the piperidine ring's structure and its specific interactions with the target.

The following table illustrates the impact of substituents on the AChE inhibitory activity of selected 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine analogues. nih.gov

CompoundModification on Pyridazine RingIC₅₀ on electric eel AChE (nM)
Compound 1C-6 Phenyl120
Compound 4cC-5 Methyl, C-6 Phenyl21
Compound 4gIndenopyridazine derivative10

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the introduction of a methyl group at the C-5 position (Compound 4c) and the rigidification of the structure into an indenopyridazine system (Compound 4g) significantly increased potency compared to the parent compound. nih.gov

Spatial Orientation and Conformational Preferences in SAR of this compound

The three-dimensional structure, including the spatial orientation of the rings and the conformational preferences of the flexible piperidine ring, plays a pivotal role in the SAR of these analogues. The piperidine ring typically adopts a low-energy chair conformation. However, the presence and position of substituents can influence the equilibrium between different conformations. nih.gov

The conformational flexibility of the piperidine ring can be a double-edged sword. While it allows the molecule to adapt its shape to fit into a binding site, this flexibility can also lead to an entropic penalty upon binding, as the molecule becomes locked in a single bioactive conformation. chemrxiv.org Therefore, designing more rigid analogues that pre-organize the key binding elements in the correct orientation can lead to a significant increase in potency. chemrxiv.org This principle is illustrated by compounds where conformational restriction, such as introducing a methyl group, led to a more than 500-fold increase in potency in orexin receptor antagonists containing a piperidine core. chemrxiv.org

Molecular modeling and conformational analysis are essential tools to understand these preferences. nih.gov Studies on related structures propose preferred conformations for active compounds, suggesting that a specific three-dimensional arrangement is necessary for optimal interaction with the receptor. nih.gov The relative orientation of the pyridine and piperidine rings, dictated by the ethyl linker, is also critical for aligning the key pharmacophoric features with their complementary counterparts on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org For analogues of this compound, QSAR models can predict the activity of novel derivatives and provide insight into the physicochemical properties that govern their efficacy. researchgate.net

QSAR models are built using a set of known molecules (a training set) and their experimentally determined biological activities. fiveable.me The models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include:

Topological descriptors: Related to the 2D structure and atomic connectivity. nih.gov

Thermodynamic descriptors: Such as heat of formation. nih.gov

Spatial and Steric descriptors: Related to the 3D shape of the molecule, such as molecular shadow. nih.gov

Electronic descriptors: Such as partial surface area and electrostatic fields, which are crucial in methods like Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov

For example, a QSAR study on piperine analogues identified three key descriptors for predicting activity: the partial negative surface area, the area of the molecular shadow, and the heat of formation of the molecules. nih.gov The resulting model showed high statistical significance, indicating its predictive power. nih.gov Similarly, 3D-QSAR studies like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other piperazine (B1678402) and pyridine derivatives, revealing that steric and electrostatic contributions are often key drivers of activity. nih.govmdpi.com

The robustness and predictive ability of QSAR models are evaluated through internal and external validation methods. nih.gov A statistically significant QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

The table below summarizes key findings from representative QSAR studies on related piperidine/pyridine structures.

Study FocusQSAR MethodKey Descriptors/FieldsStatistical Significance (r² / q²)
Piperine Analogues (Efflux Pump Inhibitors)Genetic Function ApproximationPartial negative surface area, molecular shadow, heat of formationr² = 0.962, q² = 0.917 nih.gov
Piperidine Derivatives (Toxicity against Aedes aegypti)OLS-MLR, SVM, etc.2D Topological descriptorsr² > 0.85, test set r² > 0.80 nih.gov
Pyrimido-Isoquinolin-Quinones (Antibacterial)CoMFA / CoMSIASteric, Electronic, H-bond acceptorr² = 0.938 / 0.895, q² = 0.660 / 0.596 mdpi.com
2-((pyridin-3-yloxy)methyl)piperazines (Anti-inflammatory)CoMFASteric (13.84%), Electrostatic (66.14%)r² = 0.854, q² = 0.541 nih.gov

r² (R-squared): A statistical measure of how close the data are to the fitted regression line. q² (Q-squared): A measure of the predictive ability of the model, determined by cross-validation.

These studies collectively demonstrate that QSAR is a valuable tool for understanding the complex relationships between the structure of piperidine and pyridine-containing molecules and their biological functions.

Computational Chemistry and Molecular Modeling of 3 2 Piperidin 4 Yl Ethyl Pyridine

Conformational Analysis of 3-[2-(Piperidin-4-yl)ethyl]pyridine

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations that the molecule is likely to adopt. The flexibility of the ethyl linker and the piperidine (B6355638) ring allows the molecule to exist in various spatial arrangements.

For flexible molecules, understanding the conformational landscape is crucial as different conformers may exhibit different binding affinities to a biological target. The bioactive conformation, the one that binds to a receptor, may not necessarily be the lowest energy conformation in solution.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Dihedral AngleDescription
N(pyridine)-C-C-C(piperidine)Defines the relative orientation of the pyridine (B92270) ring and the ethyl linker.
C-C-C-C(piperidine)Describes the torsion within the ethyl linker.
C-C(piperidine)-N(piperidine)-C(piperidine)Represents one of the key torsional angles within the piperidine ring, defining its chair, boat, or twist-boat conformation.

Molecular Docking Simulations of this compound with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Given the structural similarity of this compound to known biologically active molecules, potential protein targets could be hypothesized. Molecular docking simulations could then be performed to assess the binding affinity and interaction patterns of the compound with these targets. For instance, various pyridine derivatives have been studied as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.commdpi.com

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its orientation and conformation are systematically explored to find the pose with the most favorable binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. journaljpri.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Free Energy (kcal/mol)-8.5
Hydrogen Bonds2 (with Asp, Glu residues)
Hydrophobic InteractionsInteractions with Leu, Val, Ala residues
Predicted Inhibitory Constant (Ki)0.5 µM

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific docking calculations.

Molecular Dynamics Simulations to Explore Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-target interactions compared to the static view offered by molecular docking. mdpi.com MD simulations track the movements of atoms in a molecular system over time by solving Newton's equations of motion.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment (water, ions, etc.). The simulation would reveal the stability of the binding pose and the flexibility of the ligand and protein. mdpi.com Key insights that can be gained from MD simulations include:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. mdpi.com

Key interactions: The persistence of hydrogen bonds and other interactions observed in the docking pose can be evaluated.

Conformational changes: MD can show how the protein and ligand adapt to each other upon binding.

These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov

Quantum Chemical Calculations for Electronic Properties of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound. mdpi.comresearchgate.net These calculations provide detailed information about the molecule's electronic structure, which is fundamental to its reactivity and interactions.

Key electronic properties that can be calculated include:

Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity and its ability to participate in charge transfer interactions.

Electrostatic potential map: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Partial atomic charges: These calculations provide the charge distribution on each atom, which can be used to parameterize molecular mechanics force fields for MD simulations.

Such calculations have been used to study the stability and reactivity of other pyridine derivatives. mdpi.comurfu.ru

Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Virtual Screening Approaches for Identification of Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound is found to have interesting biological activity, virtual screening can be employed to discover novel analogues with potentially improved properties.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar structural or chemical features. nih.gov

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of compounds and rank them based on their predicted binding affinity. nih.govmdpi.com

The identified hits from virtual screening can then be prioritized for experimental testing, accelerating the process of lead discovery. nih.gov

Analytical Methodologies for Research on 3 2 Piperidin 4 Yl Ethyl Pyridine

Spectroscopic Characterization Techniques for 3-[2-(Piperidin-4-yl)ethyl]pyridine and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR, the chemical shifts, signal multiplicities, and integration values of the protons are characteristic of their chemical environment. For the pyridine (B92270) ring, distinct signals corresponding to the aromatic protons are expected. The protons on the ethyl bridge and the piperidine (B6355638) ring will also exhibit specific chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, studies on similar piperidine derivatives have shown that the protons on the piperidine ring appear at different chemical shifts depending on their axial or equatorial positions. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of unique carbon signals confirms the number of non-equivalent carbon atoms, and their chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic).

Quantitative NMR (qNMR) can also be employed for the precise determination of the content of this compound in a sample, using a certified internal standard. sdkx.net This technique offers a high degree of accuracy and does not require a reference standard of the analyte itself. sdkx.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine C2-H~8.4~150
Pyridine C4-H~7.5~136
Pyridine C5-H~7.2~123
Pyridine C6-H~8.4~147
Ethyl CH₂ (adjacent to pyridine)~2.7~37
Ethyl CH₂ (adjacent to piperidine)~1.6~30
Piperidine C2-H, C6-H (axial & equatorial)~2.5 - 3.1~46
Piperidine C3-H, C5-H (axial & equatorial)~1.2 - 1.8~32
Piperidine C4-H~1.5~35
Piperidine N-HVariable-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to fragment in a reproducible manner. The resulting fragments are characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bond between the pyridine and ethyl groups, and fragmentation of the piperidine ring. The fragmentation of related pyridine and piperidine compounds has been studied, providing a basis for interpreting the mass spectrum of this specific molecule. nist.govresearchgate.netresearchgate.netnist.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of metabolites or degradation products. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring. nih.gov

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹ for the pyridine ring.

C-H stretch (aliphatic): Absorptions in the 2850-3000 cm⁻¹ range for the ethyl and piperidine moieties.

C=N and C=C stretch (aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region for the pyridine ring. researchgate.netresearchgate.net

C-N stretch: Bands in the 1000-1300 cm⁻¹ region.

The specific positions and intensities of these bands can provide a unique "fingerprint" for the compound, aiding in its identification and characterization. nih.govresearchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The pyridine ring, being an aromatic system, is the primary chromophore responsible for UV absorption. The spectrum is expected to show characteristic absorption bands in the UV region, typically around 250-270 nm, which is consistent with the π → π* transitions of the pyridine ring. nist.govresearchgate.net

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the pH of the solution due to the presence of the basic nitrogen atoms in the pyridine and piperidine rings. This technique can be useful for quantitative analysis and for studying interactions with other molecules.

Chromatographic Separation and Purification Techniques for this compound

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. researchgate.net Developing a robust HPLC method is critical for ensuring the quality and purity of the compound.

Method development typically involves the optimization of several parameters:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of polar and non-polar compounds. ptfarm.plsielc.com Given the basic nature of this compound, a column with good peak shape for basic compounds is preferable.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous buffer is a critical parameter for controlling the retention and peak shape of the basic analyte. ptfarm.pl Using a buffer with a pH in the acidic range (e.g., pH 2-4) will ensure that the piperidine and pyridine nitrogens are protonated, leading to better peak symmetry. Additives like trifluoroacetic acid (TFA) are often used to improve peak shape. researchgate.net

Detection: A UV detector is commonly used, with the detection wavelength set at the λmax of the pyridine chromophore (around 260 nm). ptfarm.pldtic.mil

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the target compound from impurities with different polarities.

A validated HPLC method can be used for determining the purity of this compound, quantifying its concentration in various samples, and monitoring the progress of chemical reactions. researchgate.net

Table 2: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Note: These are example parameters and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and tailing. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form.

For compounds containing active hydrogen atoms, such as the secondary amine in the piperidine ring of this compound, several derivatization strategies can be utilized. These methods aim to reduce the polarity of the molecule, thereby improving its chromatographic behavior on nonpolar and moderately polar stationary phases commonly used in GC.

Common Derivatization Techniques:

Silylation: This is a widely used derivatization method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines. youtube.com The resulting TMS derivative of this compound would exhibit increased volatility and be more amenable to GC analysis. The reaction is typically performed in an aprotic solvent to prevent reaction of the silylating reagent with the solvent. phenomenex.blog

Acylation: Acylation with reagents like acetic anhydride (B1165640) can be used to derivatize primary and secondary amines. This method introduces an acetyl group, which can improve the compound's volatility and reduce peak tailing. google.com For instance, in the analysis of piperazine (B1678402) residues, derivatization with acetic anhydride followed by GC-MS/MS analysis has been successfully applied. google.com

Alkylation: This technique involves the introduction of an alkyl group. While less common for simple volatility enhancement of amines compared to silylation or acylation, it can be employed in specific analytical contexts. jfda-online.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the presence of other functional groups in the molecule. Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its partitioning between the mobile gas phase and the stationary phase within the GC column. A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification. GC-MS is particularly powerful as it provides structural information through the fragmentation patterns of the derivatized analyte.

Challenges in the GC analysis of piperidine derivatives can include on-column reactions or degradation. chromforum.org Careful method development, including optimization of injection temperature, column type, and temperature programming, is crucial for obtaining accurate and reproducible results.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Analogues

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For analogues of this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

The process involves growing a single crystal of the compound of interest, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is used to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the molecule's structure.

In the study of piperidine and pyridine derivatives, X-ray crystallography has been instrumental in:

Confirming Molecular Structure: It provides definitive proof of the connectivity of atoms within a newly synthesized molecule.

Determining Conformation: The piperidine ring can adopt various conformations, with the chair form being the most common. researchgate.net X-ray analysis reveals the actual conformation in the solid state, including the orientation of substituents as either axial or equatorial. For example, in a study of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone, the piperidine rings were found to adopt chair conformations with the phenyl rings in equatorial positions. researchgate.net

Elucidating Stereochemistry: For chiral analogues, X-ray crystallography of a single crystal of one enantiomer allows for the determination of its absolute configuration. This is crucial for understanding structure-activity relationships in medicinal chemistry. The relative stereochemistry of cis- and trans-isomers of substituted piperidines has been confirmed using this technique. whiterose.ac.uk

Analyzing Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonding and van der Waals interactions. These interactions can influence the physical properties of the compound. For instance, in the crystal structure of a piperidine-containing thiosemicarbazone derivative, N-H···N and C-H···N hydrogen bonds were identified as key stabilizing forces. researchgate.net

Below is a table summarizing crystallographic data for some analogues of this compound, illustrating the type of information obtained from X-ray crystallography studies.

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneMonoclinicP21/cPiperidine rings in chair conformation; phenyl rings in equatorial positions. researchgate.net
N-Tosyl derivative of a cis-3,5-disubstituted piperidine--Confirmed relative stereochemistry of the cis-isomer. whiterose.ac.uk
1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateMonoclinicP21/nPiperidine ring in a chair conformation.
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylateMonoclinicP21/nGauche conformation about the N—C—C—O bond.

This table is illustrative and includes data for compounds that are structural analogues, containing either piperidine or pyridine moieties, to demonstrate the application of the technique.

The detailed structural insights gained from X-ray crystallography are vital for rational drug design, understanding reaction mechanisms, and establishing the structure-property relationships of this compound and its derivatives.

Strategic Optimization of 3 2 Piperidin 4 Yl Ethyl Pyridine As a Research Lead Compound Preclinical Focus

Metabolism Studies (In Vitro Systems) of 3-[2-(Piperidin-4-yl)ethyl]pyridine

The metabolic fate of a lead compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. For this compound, metabolic transformations can be anticipated on both the pyridine (B92270) and piperidine (B6355638) moieties.

The pyridine ring is susceptible to several metabolic pathways. The nitrogen atom can undergo N-oxidation to form the corresponding N-oxide, or methylation to yield a pyridinium ion. nih.gov Furthermore, oxidation of the pyridine ring can lead to the formation of pyridones. The metabolic stability of the pyridine ring can be influenced by the nature and position of its substituents. nih.gov

The piperidine ring, a saturated heterocycle, is also a site for metabolic modification. The secondary amine of the piperidine is a likely site for N-dealkylation, a common metabolic route for such structures. nih.gov Additionally, oxidation of the piperidine ring can occur at various carbon atoms, leading to hydroxylated metabolites. Ring contraction of piperidine-containing drugs, mediated by cytochrome P450 enzymes, is another, though less common, metabolic pathway. rsc.org

To investigate these potential metabolic pathways, a variety of in vitro systems are employed. Human liver microsomes are a primary tool, containing a rich complement of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. nih.gov Incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the identification of phase I metabolites. To identify the specific CYP isoforms involved, recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells can be utilized. Hepatocytes, which contain both phase I and phase II enzymes, provide a more complete picture of metabolism, including conjugation reactions like glucuronidation and sulfation.

Table 1: Predicted Metabolic Pathways and In Vitro Investigative Systems for this compound

Predicted Metabolic Pathway Potential Metabolite(s) Primary In Vitro System(s) Analytical Technique(s)
Pyridine N-oxidation This compound-N-oxide Human Liver Microsomes, Hepatocytes LC-MS/MS, High-Resolution Mass Spectrometry
Pyridine Ring Hydroxylation Hydroxylated pyridone derivatives Human Liver Microsomes, Hepatocytes LC-MS/MS, NMR
Piperidine N-dealkylation Not applicable (secondary amine) Not a primary route for this structure N/A
Piperidine Ring Hydroxylation Hydroxylated piperidine derivatives Human Liver Microsomes, Hepatocytes LC-MS/MS, NMR
N-Glucuronidation Piperidine-N-glucuronide Hepatocytes, Liver S9 Fractions LC-MS/MS

This table is predictive and illustrates the expected metabolic pathways and the experimental systems used for their identification.

Permeability and Distribution Characteristics (In Vitro and Ex Vivo Models)

The ability of a drug candidate to cross biological membranes and distribute to its target site is fundamental to its efficacy. For this compound, its permeability and distribution would be assessed using a combination of in vitro and ex vivo models.

In vitro permeability is often initially assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.netnih.gov This high-throughput assay provides a measure of a compound's passive diffusion across an artificial lipid membrane and can offer early insights into its potential for oral absorption. researchgate.net

A more biologically relevant model is the Caco-2 cell permeability assay. enamine.net Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the assessment of both passive and active transport mechanisms, including the identification of compounds that are substrates for efflux transporters like P-glycoprotein (P-gp). nih.gov The bi-directional transport of the compound across the Caco-2 monolayer is measured to determine the apparent permeability coefficient (Papp) and the efflux ratio. enamine.net

Ex vivo models provide further information on tissue distribution. nih.gov Tissue binding studies, using tissue homogenates from relevant organs (e.g., brain, liver), can determine the extent to which the compound binds to tissue components. This is crucial for understanding the unbound concentration of the drug at the site of action. For compounds targeting the central nervous system (CNS), brain slice models can provide valuable information on brain penetration and distribution. nih.gov

Table 2: In Vitro and Ex Vivo Models for Permeability and Distribution Assessment of this compound

Model Type Key Parameter(s) Measured Information Gained
PAMPA In Vitro Effective Permeability (Pe) Prediction of passive diffusion and potential for oral absorption. researchgate.netnih.gov
Caco-2 Cell Monolayer In Vitro Apparent Permeability (Papp), Efflux Ratio Assessment of intestinal permeability, identification of active transport and efflux. enamine.netnih.gov
Tissue Homogenate Binding Ex Vivo Fraction Unbound in Tissue (fu,tissue) Determination of the extent of tissue binding and estimation of unbound drug concentration.
Brain Slice Uptake Ex Vivo Tissue-to-Buffer Concentration Ratio Evaluation of brain tissue penetration and distribution for CNS-targeted compounds. nih.gov

This table outlines the standard experimental models used to assess the permeability and distribution characteristics of a research compound.

Development of Prodrug Strategies for this compound

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a lead compound. researchgate.net For this compound, the secondary amine on the piperidine ring presents a key handle for chemical modification to create prodrugs. nih.gov

One common approach is N-acylation to form amides or carbamates. These derivatives are generally more lipophilic than the parent amine, which can enhance membrane permeability. The stability of the amide or carbamate bond can be tuned to control the rate of cleavage by endogenous enzymes, such as esterases and amidases, to release the active parent drug. nih.gov

Another strategy involves N-acyloxyalkylation. These prodrugs are designed to be chemically labile and undergo hydrolysis to release the parent amine. The rate of hydrolysis can be modulated by altering the structure of the acyloxyalkyl group. researchgate.net

For CNS-targeted drugs, prodrug strategies can be designed to facilitate transport across the blood-brain barrier (BBB). This might involve the attachment of a lipophilic moiety that is cleaved by enzymes present in the brain.

The choice of prodrug strategy depends on the specific liability of the parent compound that needs to be addressed, whether it be poor solubility, low permeability, or rapid metabolism.

Table 3: Potential Prodrug Strategies for this compound

Prodrug Type Promoiety Potential Advantage Likely Cleavage Mechanism
N-Amide Acetyl, Amino acyl Increased lipophilicity, potential for targeted transport Amidases
N-Carbamate Alkoxycarbonyl, Aryloxycarbonyl Enhanced permeability, controlled release Esterases
N-Acyloxyalkyl Acyloxymethyl Improved oral absorption Chemical and enzymatic hydrolysis
N-(Phosphoryloxy)alkyl Phosphoryloxymethyl Increased aqueous solubility Phosphatases

This table presents conceptual prodrug strategies that could be applied to the secondary amine of the piperidine ring.

Addressing Selectivity and Specificity Issues in this compound Lead Optimization

Selectivity is a paramount consideration in lead optimization, as off-target activity can lead to undesirable side effects. nih.gov The optimization of this compound would involve systematic structural modifications to enhance its affinity for the desired biological target while minimizing interactions with other proteins, such as related receptor subtypes or metabolizing enzymes.

Structure-activity relationship (SAR) studies are central to this process. nih.gov By synthesizing and testing a series of analogues with modifications at various positions on the pyridine and piperidine rings, a clear understanding of the structural requirements for potent and selective activity can be developed. For instance, the introduction of substituents on the pyridine ring can modulate its electronic properties and steric profile, potentially leading to improved target engagement and selectivity. nih.gov Similarly, modifications to the piperidine ring can influence its conformation and interactions within the binding pocket.

Computational modeling and structure-based drug design can play a significant role in guiding these synthetic efforts. researchgate.net If the three-dimensional structure of the target protein is known, docking studies can be used to predict how different analogues will bind and to identify modifications that could enhance selectivity.

A crucial aspect of addressing selectivity is comprehensive in vitro profiling. This involves screening the lead compound and its key analogues against a panel of related and unrelated biological targets. For example, if the primary target is a specific receptor, the compounds would be tested against other receptor subtypes to determine their selectivity profile. Similarly, screening against a panel of CYP450 enzymes can identify potential drug-drug interactions.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for Selectivity

Compound Modification Target Affinity (IC50, nM) Off-Target Affinity (IC50, nM) Selectivity Index (Off-Target/Target)
This compound Parent Compound 50 500 10
Analogue 1 2-Methylpyridine 40 1000 25
Analogue 2 4-Fluoropyridine 60 400 6.7
Analogue 3 N-Methylpiperidine 100 800 8

This table provides a conceptual illustration of how SAR data is used to guide lead optimization for improved selectivity. The values presented are hypothetical.

Future Directions and Emerging Research Avenues for 3 2 Piperidin 4 Yl Ethyl Pyridine

Exploration of New Biological Systems for 3-[2-(Piperidin-4-yl)ethyl]pyridine Intervention

While the core structure of this compound has been explored in certain contexts, its potential utility across a wider range of biological systems remains a fertile ground for investigation. The pyridine (B92270) nucleus is a common feature in drugs targeting a variety of conditions, and piperidine (B6355638) derivatives are also known for their diverse pharmacological applications. nih.govresearchgate.netresearchgate.net Future research should systematically screen this compound and its derivatives against new targets and disease models.

Neurological and Neuro-inflammatory Disorders: The brain is a primary area of interest, as piperidine and pyridine derivatives are known to be present in centrally acting agents. acs.orgnih.gov For instance, derivatives have been designed as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain and implicated in disorders like Alzheimer's and Huntington's disease. acs.org Furthermore, the anti-inflammatory properties of related thiazolidinone compounds containing a piperidin-ethyl moiety have been demonstrated in glioma models, suggesting a potential role in combating neuro-inflammation and brain tumors. nih.gov Research into this compound could therefore be extended to assess its efficacy in models of neurodegeneration, traumatic brain injury, and various central nervous system cancers.

Inflammation and Autoimmune Diseases: The anti-inflammatory potential of pyridine-based compounds is well-documented. researchgate.netbiointerfaceresearch.com For example, certain arylpyridin-2-yl guanidine (B92328) derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key player in the inflammatory response associated with conditions like asthma and psoriasis. mdpi.com Given these precedents, this compound could be investigated as a modulator of inflammatory pathways, with potential applications in rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Oncology: The pyridine scaffold is a recognized pharmacophore in oncology. nih.govnih.gov Hybrid molecules combining pyridopyrimidinone with a thiazole (B1198619) group have shown cytotoxic effects against breast and cervical cancer cell lines. nih.gov The structural similarity suggests that this compound could serve as a foundational structure for developing new anticancer agents. Screening against a diverse panel of cancer cell lines, particularly those where related heterocyclic compounds have shown activity, would be a logical next step.

Infectious Diseases: Pyridine derivatives have also been explored as antimicrobial and antimalarial agents. nih.govmdpi.comepa.gov The discovery of bedaquiline (B32110) analogues, where the quinoline (B57606) ring was replaced with a pyridine heterocycle while retaining anti-tubercular activity, opens up new avenues for modifying existing drug scaffolds. nih.gov This suggests that this compound could be a candidate for developing novel therapeutics against bacterial, parasitic, and viral infections.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. researchgate.netamazonaws.com These computational tools can be powerfully applied to the study of this compound and its analogues.

Target Identification and Validation: AI algorithms can analyze vast multi-omics datasets (genomics, proteomics, metabolomics) to identify and validate novel biological targets for which this compound might have therapeutic relevance. nih.gov By identifying key nodes in disease pathways, AI can propose new hypotheses for the compound's mechanism of action, guiding experimental work.

De Novo Design of Analogues: One of the most transformative applications of AI is in de novo drug design. nih.gov Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as potency against a specific target, selectivity, and favorable pharmacokinetic properties, thereby generating novel analogues with a higher probability of success.

Predictive Modeling and Virtual Screening: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be developed to predict the biological activity of virtual libraries of this compound derivatives. nih.gov As demonstrated with other piperidine subfamilies, these models can establish relationships between molecular descriptors and inhibitory concentrations (IC₅₀), allowing for the rapid virtual screening of thousands of potential compounds and prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly reduces the time and resources required for lead identification.

The table below illustrates the kind of data that can be generated through screening and used to train predictive ML models. The data shown is for representative pyridine derivatives and their inhibitory activity against various targets.

Compound IDScaffoldTargetIC₅₀ (nM)
Compound A 4-Phenyl-3-(piperazinyl)pyridineCH24H52
Compound B 4-Phenyl-3-(phenyl)pyridineCH24H74
Compound C 4-Phenyl-3-(piperidin-4-yl)pyridineCH24H950
Compound D 6-phenylpyridin-2-yl guanidineMSK1~18,000
Compound E 2-aminobenzimidazole derivativeMSK1~2,000

This table contains representative data for related compounds to illustrate the application of AI/ML. Data sourced from multiple studies. acs.orgmdpi.com

Collaborative Research Initiatives on this compound Analogues

The complexity and cost of modern drug discovery increasingly necessitate collaborative efforts to accelerate progress. nih.gov Establishing research consortia focused on this compound and its analogues could be a powerful strategy to explore the full potential of this chemical space. Such initiatives typically involve partnerships between academic institutions, pharmaceutical companies, and non-profit foundations. targetals.orgtargetals.org

Benefits of a Collaborative Model:

Shared Expertise: Collaborations bring together experts from diverse fields, including medicinal chemistry, computational biology, pharmacology, and clinical research. beactica.com

Access to Resources: Partners can pool resources, such as compound libraries, high-throughput screening facilities, and specialized disease models. cambridgenetwork.co.uk

Accelerated Translation: By fostering close ties between academic discovery and industry development, consortia can streamline the transition of promising compounds from the laboratory to clinical trials. targetals.org

Risk Sharing: The financial risks associated with early-stage drug discovery are distributed among the partners, making it feasible to pursue more innovative but higher-risk projects.

Structure of a Potential Consortium: A consortium dedicated to this compound analogues could be modeled after successful initiatives like Target ALS. targetals.org It would likely involve multiple academic labs focused on synthesizing novel derivatives and exploring their mechanisms in various biological systems. A biotech or pharma partner would contribute drug discovery expertise, including screening capabilities and preclinical development resources. targetals.org Such a project would focus on generating robust biological rationale for novel targets and optimizing lead candidates for in vivo validation.

Potential for this compound as a Tool Compound in Biological Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable "tool compounds" for basic biological research. A tool compound is a molecule with high potency and selectivity for a specific biological target, used to probe the target's function in cellular or animal models.

Probing Biological Pathways: A highly selective analogue of this compound could be used to investigate the physiological and pathological roles of its target enzyme or receptor. For example, a potent and selective inhibitor of a specific kinase could help elucidate that kinase's role in a particular signaling cascade. A brain-penetrant inhibitor of a central nervous system target, such as a PDE5 inhibitor derived from a related scaffold, can be used to evaluate the therapeutic potential of modulating that target for neurological conditions. nih.gov

Development of Imaging Agents: The scaffold could be modified to create probes for in vivo imaging techniques like Positron Emission Tomography (PET). By incorporating a positron-emitting radionuclide (e.g., ¹⁸F), researchers could develop a PET radioligand to visualize and quantify the distribution of a specific target in the brain or other organs. nih.gov This has been successfully achieved for other pyridine-based compounds targeting muscarinic receptors and provides a non-invasive method to study target engagement by therapeutic drugs and to diagnose diseases. nih.gov

Use in Target Validation: A well-characterized tool compound provides strong evidence for target validation. If modulating a target with a selective small molecule like a this compound derivative produces a desired therapeutic effect in a disease model, it strengthens the case for developing a drug against that target. The table below lists potential research applications for tool compounds derived from this scaffold.

Research ApplicationTool Compound CharacteristicExample of Use
Pathway Elucidation High potency and selectivity for a single target (e.g., a kinase or receptor).Treating cells or animal models to study the downstream effects of target inhibition/activation.
Target Validation In vivo efficacy in a relevant disease model.Demonstrating that modulation of the target leads to a therapeutic benefit.
PET Imaging Radiolabeled with a positron-emitting isotope (e.g., ¹⁸F).Non-invasively measuring target density and occupancy in the brain during drug development. nih.gov
Assay Development Fluorescently labeled or biotinylated derivative.Creating probes for use in high-throughput screening assays to find other modulators of the target.

By pursuing these future research directions, the scientific community can systematically explore and potentially harness the full therapeutic and scientific value of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.